2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic esters as reagents and palladium as a catalyst under mild and functional group-tolerant conditions . The preparation of benzothiazole derivatives often involves diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is particularly significant for forming carbon–carbon bonds . Common reagents used in these reactions include boronic esters, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve the formation of complex benzothiazole derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry and drug development. Benzothiazole derivatives have been studied for their anti-tubercular activity, with some compounds showing better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . Additionally, benzothiazole derivatives have been evaluated as multifunctional ligands against Alzheimer’s disease, demonstrating inhibition of acetylcholinesterase and β-amyloid aggregation . These properties make 2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide a valuable compound for further research in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, these compounds can inhibit β-amyloid aggregation, which is associated with the pathogenesis of Alzheimer’s disease . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can be compared with other benzothiazole derivatives, such as N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides and N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The unique combination of the pyridine-4-carboxamide moiety with the benzothiazole core in this compound may confer distinct properties and advantages in certain research contexts.
Properties
IUPAC Name |
2-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S2/c1-23(20,21)9-2-3-10-11(7-9)22-14(17-10)18-13(19)8-4-5-16-12(15)6-8/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCPSCWATLDATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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